molecular formula C7H14N4O B12968439 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)propane-1,3-diamine

2-(3-Ethyl-1,2,4-oxadiazol-5-yl)propane-1,3-diamine

Cat. No.: B12968439
M. Wt: 170.21 g/mol
InChI Key: LFETVIOALXCUQI-UHFFFAOYSA-N
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Description

2-(3-Ethyl-1,2,4-oxadiazol-5-yl)propane-1,3-diamine is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of 2-(3-ethyl-1,2,4-oxadiazol-5-yl)propane-1,3-diamine typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient production of the compound without the need for protective groups. The reaction conditions are mild, and the yields are generally high.

Chemical Reactions Analysis

2-(3-Ethyl-1,2,4-oxadiazol-5-yl)propane-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.

Common reagents and conditions for these reactions include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(3-Ethyl-1,2,4-oxadiazol-5-yl)propane-1,3-diamine has several scientific research applications:

    Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activity.

    Materials Science: The compound is utilized in the synthesis of advanced materials, including polymers and nanomaterials.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems and its use as a biochemical probe.

Mechanism of Action

The mechanism of action of 2-(3-ethyl-1,2,4-oxadiazol-5-yl)propane-1,3-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-(3-Ethyl-1,2,4-oxadiazol-5-yl)propane-1,3-diamine can be compared with other oxadiazole derivatives, such as:

    2-(1,2,4-Oxadiazol-5-yl)aniline: This compound has similar structural features but different functional groups, leading to distinct chemical and biological properties.

    3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid: Another oxadiazole derivative with different substituents, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C7H14N4O

Molecular Weight

170.21 g/mol

IUPAC Name

2-(3-ethyl-1,2,4-oxadiazol-5-yl)propane-1,3-diamine

InChI

InChI=1S/C7H14N4O/c1-2-6-10-7(12-11-6)5(3-8)4-9/h5H,2-4,8-9H2,1H3

InChI Key

LFETVIOALXCUQI-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC(=N1)C(CN)CN

Origin of Product

United States

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